molecular formula C16H18Se2 B14484812 1,2-Bis(4-methylbenzyl)diselane CAS No. 65915-30-2

1,2-Bis(4-methylbenzyl)diselane

Cat. No.: B14484812
CAS No.: 65915-30-2
M. Wt: 368.3 g/mol
InChI Key: HNQOHEPZXUUICF-UHFFFAOYSA-N
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Description

1,2-Bis(4-methylbenzyl)diselane (C₁₆H₁₈Se₂) is an organoselenium compound featuring two 4-methylbenzyl groups connected via a diselenium (Se–Se) bridge. Its crystal structure, determined via X-ray diffraction, reveals a gauche configuration in the C–Se–Se–C backbone, with a central bond angle of 88.1(3)° and Se–Se–C–C torsion angles of -51.8(5)° and 59.1(4)°. The dihedral angle between the two benzene rings is 78.9(2)°, indicating significant non-planarity . The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.8748(7) Å, b = 11.5315(11) Å, c = 22.794(3) Å, and β = 91.701(9)° . Synthesized via sodium borohydride reduction of selenium powder and subsequent alkylation with 1-(bromomethyl)-4-methylbenzene, it serves as a model for studying steric and electronic effects in diselanes .

Properties

CAS No.

65915-30-2

Molecular Formula

C16H18Se2

Molecular Weight

368.3 g/mol

IUPAC Name

1-methyl-4-[[(4-methylphenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C16H18Se2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

HNQOHEPZXUUICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Reaction Protocol and Mechanism

The most widely documented synthesis involves sodium borohydride (NaBH₄) as a reducing agent for elemental selenium, followed by alkylation with 1-(bromomethyl)-4-methylbenzene. In this method, sodium borohydride (25 mmol) reduces selenium powder (25 mmol) in water at 0°C, generating sodium selenide (Na₂Se) intermediates. Subsequent addition of 1-(bromomethyl)-4-methylbenzene (25 mmol) facilitates nucleophilic displacement, forming the selenide precursor. Oxygen gas is then bubbled through the solution to oxidize the intermediate to the diselenide product.

Purification involves ethyl acetate extraction, aqueous washing, and drying over anhydrous sodium sulfate. Column chromatography on silica gel with dichloromethane as the eluent, followed by recrystallization from methanol, yields yellow crystals of 1,2-bis(4-methylbenzyl)diselane (80.2% yield). The reaction’s success hinges on strict temperature control during the reduction step and efficient oxygen delivery for oxidation.

Structural and Spectroscopic Characterization

The product exhibits a central C–Se–Se–C torsion angle of 88.1°, with gauche conformations in the Se–Se–C–C fragments (−51.8° and 59.1°). Dihedral angles between benzene rings measure 78.9°, confirming steric hindrance from the methyl substituents. Nuclear magnetic resonance (NMR) data align with literature values: ¹H NMR (CDCl₃) δ 7.12 (s, 8H, aromatic), 3.85 (s, 4H, CH₂), 2.33 (s, 6H, CH₃).

Potassium Selenocyanate-Based Nucleophilic Substitution

Two-Step Alkylation-Oxidation Approach

An alternative route employs potassium selenocyanate (KSeCN) as the selenium source. Benzyl bromide derivatives react with KSeCN in ethanol, forming selenocyanate intermediates. Subsequent hydrolysis with aqueous sodium hydroxide (3.0 M) induces oxidative coupling, yielding diselenides. For this compound, 1-(bromomethyl)-4-methylbenzene (5 mmol) reacts with KSeCN (6 mmol) in ethanol, followed by NaOH addition.

Workup includes dichloromethane extraction and silica gel chromatography with petroleum ether/dichloromethane eluents. This method avoids gaseous oxidants, simplifying scalability. While the exact yield for this compound is unspecified, analogous diselenides in the same study report 75–87% yields.

Solvent and Base Optimization

Ethanol emerges as the optimal solvent due to its polarity, which stabilizes ionic intermediates. Elevated temperatures (50°C) accelerate the reaction, but room-temperature conditions suffice for complete conversion within 2–5 hours. The base strength (NaOH vs. KOH) influences reaction rates, with stronger bases favoring faster deprotonation and oxidation.

High-Yield Para-Substituted Diselenide Synthesis

Recrystallization and Purity Control

Products from this route are purified via recrystallization from heptane/isopropyl alcohol mixtures, yielding orange crystals. Melting points (58–59°C) and NMR spectra match those from other methods, confirming structural consistency.

Comparative Analysis of Synthetic Methods

Table 1. Synthesis Parameters for this compound

Method Reagents Conditions Yield Purification Reference
NaBH₄ Reduction NaBH₄, Se, 1-(bromomethyl)-4-methylbenzene 0°C → RT, O₂ oxidation 80.2% Column chromatography, recrystallization (MeOH)
KSeCN Alkylation KSeCN, NaOH, 1-(bromomethyl)-4-methylbenzene RT, ethanol ~75–85% Column chromatography (petroleum ether/DCM)
Meerwein’s Salt Activation [Me₃O]BF₄, selenium precursors N₂ atmosphere, CH₂Cl₂ 85% Recrystallization (heptane/i-PrOH)

Yield and Scalability Tradeoffs

The NaBH₄ method offers reproducibility and high yields but requires careful handling of pyrophoric reagents. The KSeCN route simplifies oxidation steps but necessitates precise base stoichiometry. Meerwein’s salt activation, while high-yielding, involves costly reagents and inert conditions.

Purification and Analytical Techniques

Chromatographic Separation

Silica gel chromatography remains the gold standard for removing unreacted benzyl bromides and selenium byproducts. Dichloromethane’s moderate polarity effectively elutes diselenides while retaining polar impurities.

Spectroscopic Confirmation

¹H NMR reliably identifies methylbenzyl groups (δ 2.33 ppm for CH₃) and methylene bridges (δ 3.85 ppm). Selenium-77 NMR, though less common, confirms diselenide bonding through characteristic shifts near δ 250–400 ppm.

Chemical Reactions Analysis

Scientific Research Applications

Biological and Medicinal Applications

  • Anticancer Agent Organoselenium compounds have been synthesized as anticancer agents . Studies suggest that diselenides exhibit anticancer properties, though specific studies on this compound are required to confirm such effects.
  • Antioxidant Properties The presence of selenium in this compound suggests potential antioxidant properties. Selenium compounds can scavenge free radicals and protect cells from oxidative stress.

Chemical Reactivity and Synthesis

  • Synthesis this compound can be created through several methods.
  • Reactivity The reactivity of bis[(4-methoxyphenyl)methyl]diselane is attributed to its diselenide functional groups, and it can undergo various chemical transformations.

Structural Information

  • The title molecule features a diselenide bridge between two 4-methylbenzyl units . The central C—Se—Se—C torsion angle is 88.1 (3)°, while the two Se—Se—C—C fragments assume gauche conformations with values of -51.8 (5) and 59.1 (4)° . The dihedral angle between the two benzene rings is 78.9 (2)° .

Selenides and Diselenides in Cancer Prevention and Treatment

  • Selenides and diselenides have potential applications in cancer prevention and treatment . Diphenyl diselenides can down-regulate the expression of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by ROS .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Diselanes with varied substituents exhibit distinct structural and electronic properties:

Compound Substituent(s) Key Structural Features References
1,2-Bis(4-methylbenzyl)diselane 4-CH₃ (electron-donating) Se–Se bond length: ~2.34 Å; gauche conformation; dihedral angle: 78.9°
1,2-Bis(4-nitrobenzyl)diselane 4-NO₂ (electron-withdrawing) Orthorhombic system (P2₁2₁2₁); a = 5.883 Å, b = 14.357 Å, c = 18.301 Å; R = 0.031
1,2-Bis(2-bromobenzyl)diselane 2-Br (steric hindrance) Monoclinic system (P2₁/n); β = 106.1°; R = 0.042
Bis(4-fluorophenyl)diselane 4-F (moderate electron-withdrawing) Synthesized via Grignard reagent; Se–Se bond length: ~2.32 Å
1,2-Bis(4-(benzyloxy)phenyl)diselane 4-OBz (bulky) Melting point: 65.1–65.5 °C; used as Cu scavenger in drug synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., 4-NO₂) reduce electron density, shortening the Se–Se bond and altering crystal packing .
  • Steric effects (e.g., 2-Br) induce non-planar conformations, increasing dihedral angles and reducing packing efficiency .

Key Observations :

  • DQYD ’s quinazoline moieties enable intercalation with DNA, driving apoptosis in cancer cells .
  • Trifluoromethyl groups enhance lipophilicity, improving membrane permeability for cellular studies .
  • The target compound (4-CH₃) lacks reported bioactivity, highlighting the critical role of substituents in medicinal applications.

Key Observations :

  • Sodium borohydride-based methods (target compound) are widely applicable but may require optimization for bulky substituents.
  • Grignard approaches (e.g., 4-F derivative) offer versatility but demand inert conditions .

Q & A

Q. How is the crystal structure of 1,2-Bis(4-methylbenzyl)diselane determined experimentally?

The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Crystallization : Grow high-quality single crystals via slow evaporation or diffusion methods.
  • Data collection : Use a diffractometer (e.g., Agilent Xcalibur or Rigaku Saturn70) with Cu-Kα radiation. Monitor absorption effects using multi-scan corrections .
  • Structure refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze data-to-parameter ratios and minimize R-factors. Example parameters: Orthorhombic space group P212121P2_12_12_1, R0.031R \leq 0.031, and wR0.101wR \leq 0.101 .

Q. What synthetic routes are available for this compound?

While direct synthesis details are not provided in the evidence, analogous diselane compounds (e.g., 1,2-di(quinazolin-4-yl)diselane) are synthesized via:

  • Nucleophilic substitution : React selenolates with benzyl halides under inert atmospheres.
  • Oxidative coupling : Use oxidizing agents (e.g., H2_2O2_2) to dimerize selenol intermediates.
  • Purification : Confirm purity via HPLC or crystallography .

Q. What safety protocols are recommended for handling diselane compounds?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture.
  • Disposal : Follow hazardous waste regulations (e.g., EPA guidelines) and avoid environmental release .

Advanced Research Questions

Q. How can molecular docking studies elucidate the antiproliferative mechanisms of diselane derivatives?

  • Target selection : Prioritize proteins involved in apoptosis (e.g., Bcl-2, caspase-3) or mitochondrial dysfunction.
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions.
  • Validation : Cross-reference docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with in vitro cytotoxicity data (e.g., IC50_{50} values for HepG2 cells) .

Q. What strategies resolve contradictions in crystallographic data for substituted diselanes?

  • Comparative analysis : Contrast bond lengths/angles across derivatives (e.g., 4-nitro vs. 2-bromo substituents). For example, Se–Se bond distances vary with steric/electronic effects (e.g., 2.30–2.35 Å) .
  • DFT calculations : Validate experimental geometries using Gaussian or ORCA software to model electronic environments.
  • Data triangulation : Combine SC-XRD with spectroscopic techniques (e.g., FTIR, Raman) to confirm structural assignments .

Q. How can in vitro assays differentiate between ROS-dependent and mitochondrial apoptosis pathways for diselanes?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated cells.
  • Mitochondrial membrane potential : Apply JC-1 dye to assess depolarization via flow cytometry.
  • Caspase activation : Perform Western blotting for caspase-3/9 cleavage.
  • Control experiments : Co-treat with antioxidants (e.g., NAC) to isolate ROS-mediated effects .

Q. What methodological improvements enhance the reliability of diselane bioactivity studies?

  • Dose-response curves : Use ≥5 concentrations to calculate precise IC50_{50} values (e.g., sigmoidal fitting with GraphPad Prism).
  • Triangulation : Validate results via orthogonal assays (e.g., MTT, apoptosis staining, cell cycle analysis).
  • Reproducibility : Replicate experiments across independent labs and report mean ± SEM .

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